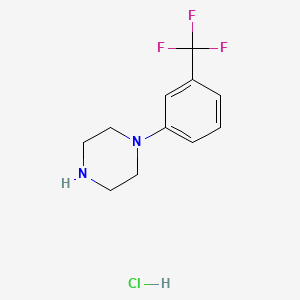

Chlorhydrate de 1-(3-trifluorométhylphényl)pipérazine

Vue d'ensemble

Description

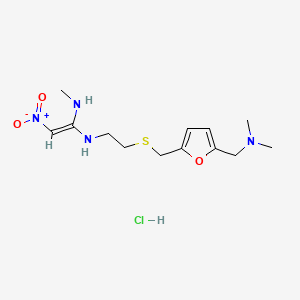

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine est un composé chimique appartenant à la classe des phénylpipérazines. Il se caractérise par la présence d'un groupe trifluorométhyle lié au cycle phényle et d'une fraction pipérazine. Ce composé est connu pour son utilisation comme drogue récréative et a été étudié pour ses effets sur le système nerveux central .

Applications De Recherche Scientifique

N-(3-Trifluoromethylphenyl)piperazine hydrochloride has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its effects on serotonin receptors and its potential as a serotonergic agonist.

Medicine: Investigated for its potential therapeutic effects and its use in the treatment of certain neurological disorders.

Industry: Used in the production of pharmaceuticals and other chemical products

Mécanisme D'action

Target of Action

TFMPP hydrochloride primarily targets serotonin receptors . It has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness .

Mode of Action

TFMPP hydrochloride functions as a full agonist at all its target sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

The primary biochemical pathway affected by TFMPP hydrochloride is the serotonin pathway . By acting as an agonist at various serotonin receptors, TFMPP hydrochloride can enhance the effects of serotonin, a neurotransmitter that plays a key role in mood regulation . This can lead to various downstream effects, such as changes in mood, perception, and behavior .

Pharmacokinetics

TFMPP hydrochloride is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes .

Result of Action

The molecular and cellular effects of TFMPP hydrochloride’s action primarily involve the enhancement of serotonin activity . This can lead to a range of effects, including mood elevation, increased sociability, and altered perception . It can also produce side effects such as anxiety, seizures, and other adverse reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TFMPP hydrochloride. For example, the presence of other substances, such as 1-benzylpiperazine, can enhance the effects of TFMPP hydrochloride . Additionally, individual factors such as genetics, health status, and the presence of other drugs or substances in the body can also impact the compound’s effects .

Analyse Biochimique

Biochemical Properties

1-(3-Trifluoromethylphenyl)piperazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the serotonin system by promoting the release of serotonin. This interaction occurs through binding to serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . The compound acts as a full agonist at most of these receptors, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . Additionally, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride binds to the sodium-dependent serotonin transporter, SERT, and evokes the release of serotonin .

Cellular Effects

1-(3-Trifluoromethylphenyl)piperazine hydrochloride influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, which can alter gene expression and metabolic activities . In animal studies, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride has been observed to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .

Molecular Mechanism

The molecular mechanism of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors and the serotonin transporter, leading to increased serotonin release . The compound’s interaction with serotonin receptors and transporters results in altered neurotransmitter levels and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride can change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can produce sustained changes in cellular processes

Dosage Effects in Animal Models

The effects of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride vary with different dosages in animal models. At low doses, the compound can produce mild stimulant effects and alter thermoregulation . Higher doses have been associated with more pronounced effects, including anxiety-like responses and weak cardiovascular effects . Toxic or adverse effects at high doses include nausea, hallucinations, and slight tremors .

Metabolic Pathways

1-(3-Trifluoromethylphenyl)piperazine hydrochloride is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . The compound is metabolized in the liver, where it undergoes biotransformation by enzymes like CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall effects on the body.

Transport and Distribution

The transport and distribution of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by the serotonin transporter, SERT, which facilitates its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s interaction with serotonin receptors and transporters directs it to specific compartments within the cell . These interactions can affect the compound’s activity and function, leading to changes in cellular processes and signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine peut être synthétisé par réaction de la pipérazine avec le 3-bromobenzotrifluorure. La réaction implique généralement l'utilisation d'une base telle que le carbonate de potassium dans un solvant comme le diméthylformamide (DMF). Le mélange réactionnel est chauffé pour faciliter la réaction de substitution, conduisant à la formation de N-(3-trifluorométhylphényl)pipérazine .

Méthodes de production industrielle

La production industrielle du chlorhydrate de N-(3-trifluorométhylphényl)pipérazine suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. Le produit final est souvent purifié par recristallisation ou d'autres techniques de séparation pour obtenir le sel chlorhydrate .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Réactions de substitution nucléophile utilisant des nucléophiles comme des amines ou des thiols.

Principaux produits formés

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de phénylpipérazines substituées.

Applications de la recherche scientifique

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés chimiques.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son potentiel en tant qu'agoniste sérotoninergique.

Médecine : Investigué pour ses effets thérapeutiques potentiels et son utilisation dans le traitement de certains troubles neurologiques.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Il a une affinité pour plusieurs sous-types de récepteurs de la sérotonine, notamment les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A et 5-HT2C. Le composé fonctionne comme un agoniste complet à la plupart de ces sites, à l'exception du récepteur 5-HT2A, où il agit comme un agoniste partiel ou antagoniste faible. De plus, il se lie au transporteur de la sérotonine (SERT) et provoque la libération de sérotonine .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine est similaire à d'autres composés phénylpipérazine, tels que :

Métachlorophénylpipérazine (mCPP) : Contrairement au chlorhydrate de N-(3-trifluorométhylphényl)pipérazine, le mCPP a une affinité significative pour le récepteur 5-HT3.

Benzylpipérazine (BZP) : Souvent utilisé en combinaison avec le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine pour imiter les effets du MDMA.

1-(3-Chlorophényl)pipérazine : Un autre dérivé de phénylpipérazine avec des affinités et des effets récepteurs différents

Le chlorhydrate de N-(3-trifluorométhylphényl)pipérazine est unique en raison de son profil spécifique de liaison aux récepteurs et de sa capacité à provoquer la libération de sérotonine sans affecter la recapture de la dopamine ou de la norépinéphrine .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLGWJZZZOYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166808 | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-69-3 | |

| Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TFMPP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TFMPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3-Trifluoromethylphenyl)piperazine hydrochloride interact with serotonin receptors, and what are the downstream effects of this interaction?

A1: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride acts as a potent agonist at serotonin 2C (5-HT2C) receptors [, ]. This interaction leads to the activation of downstream signaling pathways associated with 5-HT2C receptors, although the precise mechanisms are still under investigation. Studies have shown that activation of 5-HT2C receptors by 1-(3-Trifluoromethylphenyl)piperazine hydrochloride can influence various behaviors in rats, including head-twitch response and fatigue during prolonged exercise [, ].

Q2: How does the selectivity of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride for the 5-HT2C receptor compare to other serotonin receptors?

A2: While often described as a selective 5-HT2C receptor agonist, research suggests that 1-(3-Trifluoromethylphenyl)piperazine hydrochloride may exhibit some activity at other serotonin receptor subtypes, notably 5-HT2A []. This cross-reactivity was observed in both in vivo and in vitro studies using rat models []. Further investigation into the binding affinities and functional selectivity of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride across different serotonin receptor subtypes is crucial for a complete understanding of its pharmacological profile.

Q3: Can you describe a synthetic route for the preparation of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride?

A3: A recently disclosed method focuses on improving the synthesis of a key intermediate for 1-(3-Trifluoromethylphenyl)piperazine hydrochloride []. The process involves a two-step reaction:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)

![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)